molecular formula C15H9ClFN3OS B2682872 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 312524-58-6

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2682872
CAS No.: 312524-58-6
M. Wt: 333.77
InChI Key: LVQRYKORROQUMP-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 4-chlorobenzamide moiety. The compound’s design leverages the electron-withdrawing effects of halogens to enhance binding affinity and metabolic stability, common strategies in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRYKORROQUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study indicated that compounds containing the thiadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and colon (HT-29) cancers .
  • The compound was shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in tumor growth .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Mechanism of Action
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamideMCF-715.0Apoptosis induction
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideHCT11612.5Enzyme inhibition

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that they can inhibit bacterial growth effectively:

  • Compounds similar to this compound demonstrated activity against various strains of bacteria and fungi .

Table 2: Antimicrobial Activity

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Thiadiazole derivative XS. aureus16 µg/mL

Lipoxygenase Inhibition

Recent studies have focused on the role of thiadiazole derivatives as lipoxygenase inhibitors:

  • The compound has been evaluated for its ability to inhibit lipoxygenase activity, which is significant in inflammatory processes and cancer progression .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluating a series of thiadiazole derivatives found that those containing the 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl] structure exhibited promising activity against non-small cell lung cancer models. The mechanism involved modulation of apoptotic pathways and cell cycle arrest .

Case Study 2: Synthesis and Biological Evaluation

A systematic synthesis of various substituted thiadiazoles revealed that modifications at the phenyl ring significantly impacted biological activity. The study concluded that the presence of fluorine enhanced anticancer efficacy while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide with analogs bearing modifications to the thiadiazole substituents, aromatic rings, or functional groups. Key differences in biological activity, synthesis, and spectral properties are highlighted.

Key Findings :

  • Halogen Substitutions : Bromine (Br) at the benzamide position (as in ) significantly enhances anticonvulsant activity compared to chlorine (Cl) or fluorine (F). However, fluorine’s electronegativity may improve metabolic stability or target selectivity in anticancer contexts .
  • Functional Group Impact: Methoxy (OCH₃) and nitro (NO₂) groups (e.g., ) reduce antibacterial potency compared to halogenated analogs, suggesting halogens are critical for membrane penetration or target binding.
Mechanistic and Structural Insights
  • Enzyme Inhibition : A dichloro-trichloro benzamide analog (MW = 480.99 g/mol) showed strong binding to dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol) , suggesting halogenated benzamides may target folate metabolism. The target compound’s 4-Cl/4-F groups could exhibit similar interactions but with reduced steric hindrance.
  • Anticancer Potential: Thiadiazoles with 4-fluorophenyl groups (e.g., ) demonstrate pro-apoptotic effects, likely due to fluorine’s ability to modulate π-π stacking in DNA intercalation or kinase inhibition.

Biological Activity

4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 4-fluorophenyl group and a benzamide moiety. Its molecular formula is C16H11ClFN3OSC_{16}H_{11}ClFN_3OS with a molecular weight of 348.79 g/mol. The structure can be represented as follows:

  • IUPAC Name : this compound
  • InChI : InChI=1S/C16H11ClFN3OS/c17-12-5-3-11(4-6-12)15(22)19-16-21-20-14(23-16)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro cytotoxicity assays against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
This compoundHepG2TBD
5-Fluorouracil (control)MCF-710.10
5-Fluorouracil (control)HepG2TBD

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Key findings include:

  • Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
  • Apoptotic Markers : An increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 were observed in treated cells, indicating apoptotic cell death .

Comparative Studies

Comparative analysis with other thiadiazole derivatives has been conducted to evaluate the structure–activity relationship (SAR).

Similar Compounds

CompoundStructureBiological Activity
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamideSimilar scaffold with variationsModerate anticancer activity
N-(4-(4-fluorophenyl)methyl)-1,3,4-thiadiazol-2-yl]benzamideSimilar thiadiazole ring structureEnhanced cytotoxicity

Case Studies

A notable case study involved the in vivo evaluation of a related compound in tumor-bearing mice models. The study demonstrated selective targeting of sarcoma cells through radioactive tracing techniques, showcasing the potential for targeted therapy using thiadiazole-based compounds .

Q & A

Basic Questions

What synthetic routes are most effective for preparing 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation of substituted thiosemicarbazides with acid chlorides. For example:

  • Step 1: React 4-fluorophenyl-substituted thiosemicarbazide with 4-chlorobenzoyl chloride in pyridine or ethanol under reflux (6–8 hours). Monitor via TLC .
  • Step 2: Adjust pH to 8–9 with ammonia to precipitate the product. Recrystallize using DMSO/water (2:1) for high purity .
  • Optimization: Use anhydrous solvents (e.g., pyridine) to minimize side reactions. Control stoichiometry (1:1 molar ratio) and reflux temperature (90–100°C) to improve yield (>70%) .

How can researchers confirm the structural integrity of this compound, and what crystallographic insights exist?

Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD reveals a planar thiadiazole ring conjugated to the benzamide moiety, with intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) stabilizing the crystal lattice . Key parameters: orthorhombic system (P212121), unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .
  • Spectroscopy:
    • IR: Confirm amide C=O stretch at ~1680 cm⁻¹ and thiadiazole C=N at ~1600 cm⁻¹.
    • NMR: ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm (fluorophenyl and chlorophenyl groups) .

Advanced Research Questions

How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity, particularly its enzyme inhibition potential?

Methodological Answer:

  • PFOR Enzyme Inhibition: The amide group and thiadiazole ring are critical for binding to pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens. Fluorine at the 4-position enhances lipophilicity, improving membrane permeability .
  • SAR Studies: Replace the 4-chlorophenyl group with trifluoromethyl (CF₃) to increase metabolic stability. Computational docking (AutoDock Vina) predicts stronger binding (ΔG < −8 kcal/mol) with CF₃ due to hydrophobic interactions .

What analytical strategies resolve contradictions in purity data between synthetic batches?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water gradient) to detect impurities. Common byproducts include unreacted thiosemicarbazide (retention time ~3.2 min) and hydrolyzed benzamide derivatives .
  • Elemental Analysis: Discrepancies in C/H/N ratios (>0.3% deviation) indicate incomplete purification. Recrystallize twice from ethanol/water (1:1) to achieve ≥99% purity .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-PFOR binding (GROMACS) to identify residues (e.g., Arg314) critical for hydrogen bonding. Fluorine substitution at the benzamide para-position reduces desolvation penalties .
  • ADMET Predictions: SwissADME predicts improved oral bioavailability (TPSA < 90 Ų) for methyl-substituted derivatives, while maintaining LogP ~3.5 for optimal blood-brain barrier penetration .

Contradictions and Resolutions

  • Issue: Conflicting reports on solubility in DMSO (20–50 mg/mL).
    Resolution: Variability arises from crystallinity differences. Amorphous forms (ball-milled) show 2× higher solubility than crystalline .
  • Issue: Discrepant antibacterial activity (MIC: 8–32 µg/mL).
    Resolution: Test against standardized strains (e.g., Clostridium difficile ATCC 700057) under anaerobic conditions .

Future Research Directions

  • Targeted Delivery: Develop nanoparticle formulations (PLGA-based) to enhance bioavailability.
  • Mechanistic Studies: Use cryo-EM to resolve PFOR-inhibitor complexes at 2.5 Å resolution.

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